molecular formula C5H3ClF3N3S B075431 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione CAS No. 1598-59-0

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione

Cat. No. B075431
CAS RN: 1598-59-0
M. Wt: 229.61 g/mol
InChI Key: JXDFDKSHBPFNSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep reactions, including the use of various reagents and conditions to introduce specific functional groups or to construct the pyrimidine ring itself. For instance, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine showcased a facile three-step procedure involving cyclization, chlorination, and nucleophilic substitution reactions, suggesting a potential pathway for the synthesis of the compound of interest through analogous methods (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar ring system, which can engage in various intermolecular interactions, such as hydrogen bonding, halogen interactions, and π-π stacking. These interactions significantly influence the crystal packing and, consequently, the physical properties of these compounds. For example, the analysis of 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine highlighted hydrogen-bonded sheets built from centrosymmetric rings, indicating a structural motif that could be relevant to the compound (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are pivotal in modifying the pyrimidine core to yield new compounds with different substituents. The reactivity is often influenced by the electronic effects of substituents on the pyrimidine ring, as well as by the steric hindrance they may introduce. The study on perhalogenated pyrimidine scaffolds, for instance, discussed the regioselectivity of nucleophilic aromatic substitution processes involving nitrogen-centered nucleophiles, providing insights into the chemical behavior and reactivity of such compounds (Parks et al., 2008).

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Formation and Structural Characterization : The interaction of similar compounds with molecular iodine has been studied, leading to the formation of n–σ* complexes. These have been analyzed using UV-spectroscopy and X-ray diffraction to understand their crystal structure (Chernov'yants et al., 2011).

  • Antimicrobial Activity : Compounds structurally related to 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione have been synthesized and tested for their antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Cation Tautomerism and Disorder Studies : Research on pyrimidines, including those with structural similarities to the compound , has provided insights into cation tautomerism, twinning, and disorder in crystalline structures, which is significant for understanding drug action and molecular recognition processes (Rajam et al., 2017).

  • Functionalization of Pyrimidines : Studies have shown that pyrimidyllithium species, akin to the compound , can be functionalized to produce various derivatives, which are significant in pharmaceutical and chemical research (Schlosser, Lefebvre, & Ondi, 2006).

  • Cocrystal Design : Research on cocrystals involving similar pyrimidine units has been conducted, focusing on their formation and characterization by X-ray diffraction, which is crucial for pharmaceutical formulation and material science (Rajam et al., 2018).

  • Synthesis of Polyfunctional Pyrimidine Systems : The compound has been used as a scaffold for synthesizing functionalized pyrimidine systems, assessing its suitability in regioselective nucleophilic aromatic substitution processes (Parks, Sandford, Christopher, & Miller, 2008).

Pharmaceutical and Biological Studies

properties

IUPAC Name

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFDKSHBPFNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408620
Record name 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione

CAS RN

1598-59-0
Record name NSC57025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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